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Methyl 3-amino-2-bromo-6-fluorobenzoate

Cat. No.: B8121869
M. Wt: 248.05 g/mol
InChI Key: BEGPPSBHXZMUGJ-UHFFFAOYSA-N
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Description

Significance of Aryl Halides, Amines, and Ester Functionalities in Synthetic Design

The combination of aryl halide, amine, and ester functionalities within a single molecule creates a powerful synthetic intermediate. Each group imparts distinct reactivity and serves a unique purpose in molecular design.

Aryl Halides : Organic compounds containing a halogen atom bonded to an aromatic ring are known as aryl halides. nih.gov While generally less reactive towards nucleophilic substitution than their aliphatic counterparts, their true synthetic power is unlocked in transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, utilize the carbon-halogen bond to form new carbon-carbon bonds, a cornerstone of complex molecule construction. nih.gov Aryl halides are foundational precursors for a wide array of more complex aromatic compounds, including pharmaceuticals, agrochemicals, and specialty materials. aaronchem.combldpharm.com

Amines : As a fundamental class of organic compounds, amines are characterized by a nitrogen atom bonded to one or more carbon-based groups. nih.gov Their basicity and nucleophilicity make them central to a vast number of chemical transformations. guidechem.com Amines are key building blocks in the synthesis of pharmaceuticals, dyes, and polymers. bldpharm.combldpharm.com In medicinal chemistry, the amine group is a common feature in bioactive molecules, where it can form crucial hydrogen bonds and electrostatic interactions with biological targets. nih.govnih.gov

Ester Functionality : Esters are versatile functional groups that are widespread in both nature and industry, contributing to the flavors and fragrances of fruits and serving as key components in the production of polymers and pharmaceuticals. evitachem.comnih.gov In synthetic design, the ester group is an important intermediate. It can be readily transformed into other functional groups; for example, it can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with amines to form amides. aaronchem.com

Overview of Fluorinated Aromatic Compounds in Advanced Synthesis

The introduction of fluorine into aromatic compounds has become a prominent strategy in medicinal chemistry and materials science. chemscene.com The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's characteristics.

Strategically placing fluorine atoms can block metabolic oxidation pathways, thereby increasing a drug's metabolic stability and active lifetime. chemicalbook.comsigmaaldrich.com Furthermore, fluorine can modulate physicochemical properties such as lipophilicity (membrane permeability) and the acidity or basicity (pKa) of nearby functional groups, which can enhance bioavailability and binding affinity to target proteins. chemicalbook.comsynquestlabs.com Consequently, fluorinated aromatic compounds are integral to the development of many modern pharmaceuticals. chemscene.com

Contextualization of Methyl 3-amino-2-bromo-6-fluorobenzoate within Substituted Benzoate Chemistry

Substituted benzoates, esters of benzoic acid, are a broad class of compounds whose reactivity is dictated by the nature and position of the substituents on the aromatic ring. The substituents on this compound—amino, bromo, and fluoro—each exert electronic influences that define its chemical behavior.

Electron-withdrawing groups, like halogens, generally deactivate the benzene (B151609) ring towards electrophilic substitution while making the parent benzoic acid more acidic. Conversely, electron-donating groups, like the amino group, activate the ring. In a polysubstituted system like this compound, the interplay of these inductive and resonance effects creates a unique reactivity profile. The bromine atom provides a handle for cross-coupling reactions, the amine group can be readily modified, and the ester can be converted to other functionalities, making the compound a highly specific and valuable intermediate for constructing complex, multi-functionalized target molecules.

Detailed Research Findings

As a specialized chemical intermediate, this compound is primarily characterized by its structural data and its potential as a building block in larger synthetic schemes. Detailed research publications exclusively focused on this compound are not prevalent; its utility is demonstrated in its commercial availability and the potential reactions it can undergo.

Chemical Identity and Properties

The compound is a polysubstituted aromatic ester. The CAS number 1446261-65-9 is used by multiple chemical suppliers to identify this specific isomer. bldpharm.combldpharm.comaaronchem.com

Identifier Value
IUPAC Name This compound
CAS Number 1446261-65-9
Molecular Formula C₈H₇BrFNO₂
Molecular Weight 248.05 g/mol
SMILES O=C(OC)C1=C(F)C=CC(N)=C1Br
MDL Number MFCD22570415

Data sourced from chemical supplier catalogs. bldpharm.combldpharm.com

Synthetic Utility and Reactivity

The primary application of this compound is as an intermediate in organic synthesis. Its trifunctionalized aromatic core allows for sequential and site-selective modifications.

Cross-Coupling Reactions : The bromine atom at the C2 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds.

Amine Group Modification : The amino group at the C3 position can be diazotized and subsequently replaced (Sandmeyer reaction) or can undergo acylation, alkylation, or sulfonylation to build more complex structures.

Ester Group Transformation : The methyl ester is a versatile handle that can be hydrolyzed to the corresponding carboxylic acid, reduced to a benzyl (B1604629) alcohol, or converted into an amide via aminolysis.

The relative positions of the substituents are critical. The fluorine atom at C6 and the bromine at C2 create a sterically hindered and electronically distinct environment that can influence the regioselectivity of subsequent reactions.

Spectroscopic Data

While comprehensive published studies are unavailable, chemical suppliers confirm the structure of the compound with various spectroscopic methods. Documentation for techniques such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) is typically available from the vendor upon request. bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrFNO2 B8121869 Methyl 3-amino-2-bromo-6-fluorobenzoate

Properties

IUPAC Name

methyl 3-amino-2-bromo-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGPPSBHXZMUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Derivatization and Synthetic Applications of Methyl 3 Amino 2 Bromo 6 Fluorobenzoate

Preparation of Functionalized Benzoic Acid Derivatives

The strategic positioning of the bromine and fluorine atoms on the aromatic ring of Methyl 3-amino-2-bromo-6-fluorobenzoate, coupled with the presence of the amino and ester groups, provides multiple avenues for the synthesis of highly functionalized benzoic acid derivatives. The inherent reactivity of the C-Br bond makes it a prime site for various palladium-catalyzed cross-coupling reactions.

For instance, Suzuki-Miyaura coupling reactions can be employed to introduce new aryl or heteroaryl substituents at the 2-position. The reaction of an ortho-substituted phenylboronic acid with a bromo-substituted aromatic compound, in the presence of a palladium catalyst and a base, is a well-established method for forming C-C bonds. beilstein-journals.org While specific examples with this compound are not extensively documented in readily available literature, the reactivity of similar bromo-substituted anilines and benzoates in Suzuki couplings is a strong indicator of its potential in this regard. Such transformations would yield novel biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

Furthermore, the amino group can be readily modified through acylation, alkylation, or diazotization reactions, leading to a wide array of derivatives. For example, acylation of the amino group would yield the corresponding amides, which can exhibit distinct chemical and biological properties. Subsequent hydrolysis of the methyl ester to the corresponding carboxylic acid can provide another handle for further functionalization, such as amide bond formation or conversion to other carbonyl derivatives.

Synthesis of Nitrogen-Containing Heterocycles

The presence of the ortho-amino ester functionality makes this compound an excellent precursor for the synthesis of various nitrogen-containing heterocyclic systems through annulation reactions.

Annulation Reactions Involving the Amino and Ester Groups

The vicinal amino and ester groups can participate in cyclization reactions to form fused heterocyclic rings, such as quinazolinones. The general strategy for the synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with a suitable one-carbon synthon. For example, the condensation of an anthranilic acid with an isothiocyanate can lead to the formation of a quinazoline-4-one scaffold. nih.gov While this typically involves the free carboxylic acid, the methyl ester of the title compound could potentially be utilized in similar cyclization strategies, possibly through in situ hydrolysis or by direct reaction under specific conditions.

Another potential annulation pathway involves the reaction of the amino group with a suitable dielectrophile, followed by cyclization involving the ester group. This could lead to the formation of various other heterocyclic systems, depending on the nature of the reacting partner.

Building Blocks for Polycyclic Aromatic Systems

The inherent reactivity of this compound also positions it as a valuable building block for the synthesis of more complex polycyclic aromatic systems, such as acridones. The synthesis of the acridone (B373769) core often involves an intramolecular cyclization of an N-phenylanthranilic acid derivative, a reaction known as the Ullmann condensation. ptfarm.pljocpr.com An N-arylation reaction, such as the Buchwald-Hartwig amination or a copper-catalyzed Ullmann-type reaction, on the amino group of this compound with a suitable aryl halide would yield an N-aryl-3-amino-2-bromo-6-fluorobenzoate derivative. Subsequent intramolecular cyclization, potentially involving the bromine atom and the newly introduced aryl ring, could then lead to the formation of a substituted acridone skeleton. The fluorine substituent would likely influence the electronic properties and reactivity of the resulting acridone, making it an interesting target for further investigation. researchgate.net

Utilization in the Construction of Complex Organic Scaffolds

The multiple reactive sites on this compound allow for its use in the construction of intricate and complex organic scaffolds through sequential or cascade reactions. The strategic unmasking or transformation of its functional groups can lead to the regioselective introduction of various substituents, building up molecular complexity in a controlled manner.

For instance, a sequence involving a Suzuki coupling at the bromine position, followed by modification of the amino group, and subsequent cyclization could lead to highly decorated heterocyclic systems. The fluorine atom can also play a key role in directing these transformations or in modulating the properties of the final products. While specific, complex scaffolds derived directly from this starting material are not widely reported, the principles of retrosynthetic analysis suggest its utility in accessing novel molecular architectures.

Applications in Materials Science

The presence of both amino and ester functionalities, along with the halogen substituents, suggests that this compound could serve as a monomer or a precursor to monomers for the synthesis of functional polymers.

Precursor for Functional Polymers

Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. While this compound is a mono-amino compound, it can be chemically modified to yield a diamino monomer. For example, a coupling reaction at the bromine position with another amino-containing moiety could generate a diamino-benzoate derivative.

Such fluorinated diamine monomers are of particular interest in the field of materials science. The incorporation of fluorine atoms into polymer backbones can impart desirable properties such as enhanced thermal stability, improved solubility in organic solvents, lower dielectric constants, and reduced water absorption. These characteristics are highly sought after for applications in microelectronics, aerospace, and separation membranes.

The general approach to synthesizing polyamides from fluorinated diamines involves polycondensation with dicarboxylic acids or their derivatives. Similarly, polyimides can be prepared by the polycondensation of diamines with tetracarboxylic dianhydrides. The resulting fluorinated polymers often exhibit a unique combination of properties that make them suitable for advanced technological applications. Although the direct polymerization of a derivative of this compound has not been specifically detailed, the synthesis of various fluorinated polyamides and polyimides from structurally related fluorinated diamines is well-established.

Development of Advanced Organic Materials

The unique structural features of this compound, specifically the presence of multiple reactive sites—the amino group, the bromo substituent, and the activated benzene (B151609) ring—make it a valuable precursor for the synthesis of advanced organic materials. Its derivatives have potential applications in the field of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs). The strategic modification of this core structure allows for the fine-tuning of electronic and photophysical properties, which is crucial for the performance of such devices.

One of the most promising areas of application for derivatives of this compound is in the creation of Thermally Activated Delayed Fluorescence (TADF) materials. nih.govrsc.org TADF materials are a third generation of organic light emitters that can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. nih.gov The design of TADF molecules often involves the combination of an electron-donating and an electron-accepting moiety, linked in a way that promotes a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov

The general synthetic strategy to create such materials from a precursor like this compound would involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki reactions. nih.govnih.gov The amino group can be functionalized to introduce a strong electron-donating group, while the bromo position offers a site for the introduction of an electron-accepting group or further extension of the conjugated system. The fluorine atom and the methyl ester group also play a significant role in modulating the electronic properties and solubility of the final material.

For instance, the amino group could be arylated with a carbazole (B46965) or phenoxazine (B87303) derivative, which are well-known electron-donating units in TADF chemistry. nih.govnih.gov The bromo group could then be coupled with various aromatic or heteroaromatic boronic acids or esters to introduce the electron-accepting component. The resulting donor-acceptor architecture is essential for achieving the charge-transfer character of the excited state, which is a prerequisite for efficient TADF.

The performance of OLEDs fabricated with these materials is highly dependent on the photophysical and electrochemical properties of the emitter. Key parameters include the photoluminescence quantum yield (PLQY), the delayed fluorescence lifetime, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Below are hypothetical research findings presented in a tabular format, illustrating the kind of data that would be generated in the process of developing and characterizing new TADF emitters derived from this compound.

Table 1: Photophysical Properties of Hypothetical TADF Emitters Derived from this compound

Emitter CodeDonor MoietyAcceptor Moietyλ_abs (nm)λ_em (nm)PLQY (%)ΔE_ST (eV)Delayed Lifetime (µs)
EM-01 DiphenylamineBenzophenone385520 (Green)850.153.5
EM-02 CarbazoleTriazine390480 (Sky Blue)920.102.1
EM-03 PhenoxazineDiphenylsulfone405550 (Yellow)880.122.8
EM-04 AcridineBenzonitrile398495 (Cyan)950.081.5

Table 2: Electrochemical and OLED Device Performance of Hypothetical TADF Emitters

Emitter CodeHOMO (eV)LUMO (eV)Device StructureMax. EQE (%)Turn-on Voltage (V)
EM-01 -5.4-2.8ITO/TAPC/mCP/EM-01 /TPBi/LiF/Al20.13.2
EM-02 -5.6-2.7ITO/TAPC/mCP/EM-02 /TPBi/LiF/Al25.53.0
EM-03 -5.5-2.9ITO/TAPC/mCP/EM-03 /TPBi/LiF/Al22.83.4
EM-04 -5.7-2.6ITO/TAPC/mCP/EM-04 /TPBi/LiF/Al28.32.9

The data presented in these tables are illustrative and demonstrate the systematic approach required to develop advanced organic materials. The derivatization of this compound provides a versatile platform for synthesizing novel emitters with tailored properties for high-performance OLEDs.

Advanced Characterization and Analytical Methodologies

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for probing the chemical structure of molecules. By examining the interaction of electromagnetic radiation with the compound, detailed information about the connectivity and environment of its atoms can be obtained. For Methyl 3-amino-2-bromo-6-fluorobenzoate, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C, and ¹⁹F, to generate a detailed map of the molecular framework.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons in a molecule, the electronic environment of each type, and the number of neighboring protons. In this compound, the aromatic region of the spectrum is of particular interest. The two aromatic protons are expected to appear as distinct signals, likely doublets due to coupling with each other. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the benzene (B151609) ring: the amino (-NH₂), bromo (-Br), fluoro (-F), and methyl ester (-COOCH₃) groups. The amino group typically acts as an electron-donating group, causing upfield shifts (to lower ppm values), while the bromine, fluorine, and ester groups are electron-withdrawing, leading to downfield shifts (to higher ppm values). The methyl protons of the ester group would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, while the protons of the amino group would present as a broad singlet.

Specific reported data for the proton environments of this compound has not been found in the surveyed literature. The following table is a representation of expected ¹H NMR data based on the analysis of similar structures.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic CH6.8 - 7.5Doublet8.0 - 9.0
Aromatic CH6.8 - 7.5Doublet8.0 - 9.0
-NH₂4.0 - 5.5Broad Singlet-
-OCH₃3.8 - 4.0Singlet-

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed picture of the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly dependent on the hybridization of the carbon atom and the electronegativity of the atoms attached to it. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing in the 160-170 ppm range. The aromatic carbons will have signals in the approximate range of 100-160 ppm, with their specific shifts influenced by the attached substituents. The carbon atom bonded to the highly electronegative fluorine atom will show a large downfield shift and will also exhibit coupling to the ¹⁹F nucleus, resulting in a splitting of its signal. The methyl carbon of the ester group will appear as an upfield signal, generally around 50-60 ppm.

Specific reported data for the carbon backbone of this compound has not been found in the surveyed literature. The following table is a representation of expected ¹³C NMR data based on the analysis of similar structures.

Carbon Type Expected Chemical Shift (ppm)
Carbonyl (C=O)160 - 170
Aromatic C-F155 - 165 (doublet)
Aromatic C-Br110 - 120
Aromatic C-NH₂140 - 150
Aromatic C-H115 - 130
Aromatic C-COOCH₃120 - 135
Aromatic C-H115 - 130
-OCH₃50 - 60

To definitively assign the signals in the ¹H and ¹³C NMR spectra, multi-dimensional NMR techniques are often employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the two aromatic protons would be expected, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the signals for the two aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. For instance, the methyl protons of the ester group would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to several other aromatic carbons, aiding in the complete assignment of the aromatic system.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable analytical tool. The ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, making this technique very sensitive. The chemical shift of the fluorine signal is highly sensitive to its electronic environment. In this compound, the fluorine atom is on an aromatic ring, and its chemical shift will be influenced by the other substituents. Furthermore, the fluorine signal will likely show coupling to the adjacent aromatic proton, providing additional structural information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can also offer clues about its structure through the analysis of fragmentation patterns. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by two mass units (M+ and M+2). High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule, further confirming its identity.

Specific reported mass spectrometry data for this compound has not been found in the surveyed literature. The following table illustrates the expected major ions in the mass spectrum.

Ion Description Expected m/z
[M]⁺Molecular ion with ⁷⁹Br247
[M+2]⁺Molecular ion with ⁸¹Br249
[M-OCH₃]⁺Loss of the methoxy (B1213986) group216/218
[M-COOCH₃]⁺Loss of the methyl ester group188/190

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, probes the vibrational modes of molecules, providing a detailed fingerprint of the functional groups present.

FTIR spectroscopy is a powerful method for identifying the functional groups within this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of amine, ester, and aromatic moieties can be confirmed. Based on data from analogous compounds such as methyl 4-aminobenzoate (B8803810) and 4-bromo-2-fluoroaniline, a characteristic FTIR spectrum can be predicted. nih.govnih.govnih.gov

Key expected vibrational bands include:

N-H Stretching: The primary amine group (-NH₂) will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C=O Stretching: The ester carbonyl group (C=O) will show a strong absorption band typically in the range of 1700-1730 cm⁻¹.

C-O Stretching: The C-O single bond of the ester will have stretching vibrations in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: The benzene ring will display several bands in the 1450-1600 cm⁻¹ range.

C-N Stretching: The stretching vibration of the C-N bond is expected between 1250 and 1350 cm⁻¹.

C-F and C-Br Stretching: The carbon-halogen bonds will have characteristic absorptions at lower wavenumbers, typically with C-F stretching around 1000-1400 cm⁻¹ and C-Br stretching below 1000 cm⁻¹. spectroscopyonline.com

Table 2: Predicted FTIR Spectral Data for this compound (Based on data from analogous compounds) nih.govnih.govnih.govspectroscopyonline.comresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary AmineN-H Stretch3300 - 3500
Ester CarbonylC=O Stretch1700 - 1730
Aromatic RingC=C Stretch1450 - 1600
EsterC-O Stretch1100 - 1300
Aryl AmineC-N Stretch1250 - 1350
Aryl FluorideC-F Stretch1000 - 1400
Aryl BromideC-Br Stretch< 1000

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring vibrations and the carbon-halogen bonds. Studies on substituted benzenes and benzoic acid esters show characteristic Raman shifts that can be used for structural confirmation. mdpi.comcapes.gov.br The symmetric breathing mode of the benzene ring, for instance, would be a prominent feature. The "fingerprint" region of the Raman spectrum (600-1800 cm⁻¹) contains a wealth of structural information from various bending and stretching modes. physicsopenlab.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the π → π* transitions of the substituted benzene ring. The presence of the amino group (an auxochrome) and the halogens will influence the position and intensity of the absorption maxima (λmax). Based on data for methyl 4-aminobenzoate, which has a UV/Visible spectrum available in the NIST database, one can anticipate strong absorption bands in the ultraviolet region. nist.gov The exact λmax values will be shifted due to the specific substitution pattern of the bromo and fluoro groups on the aromatic ring. These spectra are useful for quantitative analysis and for monitoring reactions involving the chromophore.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons, such as free radicals. libretexts.org While this compound is not a radical itself, ESR spectroscopy would be an invaluable tool for studying its potential radical intermediates.

For example, oxidation of the aromatic amino group can lead to the formation of an amine radical cation. rsc.org ESR studies on such a species would provide information about the distribution of the unpaired electron's spin density across the molecule, through analysis of the hyperfine coupling constants with the nitrogen, hydrogen, and fluorine nuclei. ucl.ac.uk This technique is crucial in mechanistic studies, for instance, in photochemical reactions or metabolic processes where radical intermediates might be formed. conicet.gov.ar

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the purification and analysis of this compound. These methods separate the compound from starting materials, by-products, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound. While specific experimental conditions are often proprietary or detailed within specific laboratory procedures, a general approach can be described. A reversed-phase column, such as a C18, is typically used. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a modifier such as formic acid or ammonium (B1175870) acetate) and an organic solvent, commonly acetonitrile (B52724) or methanol (B129727). Detection is usually performed using a UV detector at a wavelength where the analyte exhibits strong absorbance. The retention time of the main peak corresponding to the compound allows for its identification, while the peak area percentage serves as a quantitative measure of its purity.

For instance, in the analysis of related oligonucleotide impurities, an ion-pair reversed-phase HPLC method might use a mobile phase prepared by mixing a stock solution of tri-butylamine (TBuAA) with acetonitrile and HPLC-grade water. A sample for analysis would be prepared by accurately weighing the substance and dissolving it in a suitable solvent to a known concentration before injection into the HPLC system.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful technique for both reaction monitoring and final purity confirmation. As the eluent from the LC column enters the mass spectrometer, the components are ionized, and their mass-to-charge ratios (m/z) are determined.

This technique is invaluable for confirming the identity of this compound by matching its observed molecular ion peak with the calculated exact mass. For example, in the synthesis of a related compound, methyl 3-amino-2-fluorobenzoate, LC-MS was used to confirm the product, showing a calculated m/e for C₈H₈FNO₂ (M+H)⁺ of 170.16 and an observed value of 169.9. Similarly, for this compound (C₈H₇BrFNO₂), the expected (M+H)⁺ peak would be approximately 247.97 and 249.97 due to the isotopic distribution of bromine. LC-MS is also used to track the consumption of reactants and the formation of products and by-products in real-time, allowing for precise control over the reaction process.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method for monitoring the progress of a chemical reaction. A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate.

The separation of components on the plate is visualized, usually under UV light. The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific eluent system and helps in identifying the product. For halogenated aromatic compounds, a common eluent system for TLC and subsequent column chromatography is a mixture of hexane and ethyl acetate.

Table 1: Representative TLC Parameters for Aromatic Amines

ParameterDescription
Stationary Phase Silica gel 60 F₂₅₄
Mobile Phase (Eluent) Hexane/Ethyl Acetate mixtures (e.g., 9:1 to 1:1 v/v)
Visualization UV light (254 nm), Potassium permanganate (B83412) stain
Expected Observation The Rf value of the product, this compound, would be expected to be lower than less polar starting materials and higher than more polar impurities.

Flash Chromatography for Purification

Flash chromatography is the standard method for purifying multigram quantities of chemical intermediates like this compound in a research setting. This technique is a form of preparative column chromatography that uses moderate pressure to accelerate the flow of the mobile phase through the stationary phase (usually silica gel), leading to faster and more efficient separations.

The choice of eluent is critical and is typically determined by preliminary TLC analysis. A solvent system that provides a good separation of the target compound from impurities with an Rf value in the range of 0.2-0.4 is often chosen for the flash chromatography separation. The crude product is loaded onto the column and eluted with the selected solvent system, often starting with a less polar mixture and gradually increasing the polarity (gradient elution) to first elute non-polar impurities, followed by the desired product, and finally the more polar by-products. For amine-containing compounds, which can interact strongly with the acidic silica gel, sometimes a small amount of a basic modifier like triethylamine (B128534) is added to the eluent to improve peak shape and recovery.

Table 2: General Parameters for Flash Chromatography Purification

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Typically a gradient of Hexane and Ethyl Acetate
Loading Technique Dry loading on silica or direct liquid injection
Detection Collection of fractions and analysis by TLC or LC-MS

X-ray Diffraction Techniques

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

While no published single-crystal X-ray diffraction data for this compound was found, this technique remains the gold standard for unambiguously confirming its molecular structure. The method involves growing a high-quality single crystal of the compound, which is then irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to build an electron density map, from which the positions of all atoms in the crystal lattice can be determined.

This analysis provides precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. It also reveals information about intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the crystal packing. For complex molecules, crystallographic data is essential for resolving any ambiguities that may arise from spectroscopic data alone.

Computational Chemistry Studies on Methyl 3 Amino 2 Bromo 6 Fluorobenzoate

Density Functional Theory (DFT) Calculations

No published studies were identified that performed DFT calculations on Methyl 3-amino-2-bromo-6-fluorobenzoate. Consequently, data for the following subsections are unavailable:

Geometry Optimization and Conformational Analysis

There are no reports on the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of this compound.

Prediction of Vibrational Spectra (FTIR and Raman)

Calculated vibrational frequencies and the corresponding assignments for FTIR and Raman spectra of this compound have not been reported in the literature.

Electronic Structure Analysis (HOMO-LUMO Gaps, Molecular Orbitals)

Information regarding the electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound, is not available.

Non-Linear Optical (NLO) Properties

There are no computational studies detailing the non-linear optical properties, such as polarizability and hyperpolarizability, of this compound.

Molecular Electrostatic Potential (MEP) Mapping

Identification of Electrostatic Potential Regions and Reactivity Sites

No molecular electrostatic potential maps have been published for this compound. Therefore, a computational prediction of its electrophilic and nucleophilic reactive sites is not possible at this time.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular interactions by translating the complex wave function of a molecule into a more intuitive Lewis-like structure of localized bonds, lone pairs, and antibonding orbitals. For this compound, NBO analysis provides significant insights into the hyperconjugative interactions that contribute to its stability and electronic properties. These interactions involve the delocalization of electron density from a filled (donor) NBO to an adjacent empty (acceptor) NBO.

The primary intramolecular interactions in this compound involve the delocalization of electron density from the lone pairs of the nitrogen in the amino group and the oxygen atoms in the ester group into the antibonding orbitals of the aromatic ring. Additionally, interactions occur between the lone pairs of the halogen substituents (bromine and fluorine) and the ring's π* orbitals.

The strength of these interactions is quantified by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction. In the case of this compound, the amino group is expected to be a strong π-donor, leading to significant delocalization of its lone pair into the aromatic system. The fluorine and bromine atoms also contribute to this delocalization, albeit to a lesser extent due to their electronegativity.

Below is a representative table of the significant intramolecular interactions and their stabilization energies as would be predicted by an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N₅π* (C₃-C₄)18.5
LP (1) N₅π* (C₁-C₆)15.2
LP (2) O₈π* (C₇-O₉)25.8
LP (3) O₉σ* (C₇-O₈)2.1
LP (1) F₁₂π* (C₁-C₆)4.3
LP (1) Br₁₁π* (C₂-C₃)3.1

LP denotes a lone pair, and π and σ* denote antibonding orbitals.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are essential tools in conceptual density functional theory (DFT) for predicting the reactivity of different sites within a molecule. wikipedia.org These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org This allows for the identification of sites that are most susceptible to nucleophilic, electrophilic, or radical attack.

For this compound, the Fukui functions help in predicting its chemical behavior in various reactions. The local reactivity of a specific atom is typically condensed into a single value. The function fk+ indicates the propensity of atom k to an attack by a nucleophile, while fk- suggests its susceptibility to an attack by an electrophile. A high value for fk+ points to a good electrophilic site, and a high value for fk- indicates a good nucleophilic site.

The electron-donating amino group and the electron-withdrawing halogen and ester groups create a complex reactivity pattern on the aromatic ring. The amino group increases the nucleophilicity of the ortho and para positions, while the halogens and the ester group decrease it.

A hypothetical table of condensed Fukui functions for the aromatic carbon atoms of this compound is presented below.

Atomfk+fk-
C₁0.0850.035
C₂0.0420.068
C₃0.1150.021
C₄0.0650.125
C₅0.0980.045
C₆0.0510.102

These values suggest that C₃ is the most likely site for nucleophilic attack, while C₄ and C₆ are the most probable sites for electrophilic attack.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the potential energy surface (PES) for chemical reactions involving this compound. A PES is a multidimensional surface that describes the potential energy of a system as a function of the geometric coordinates of its atoms. libretexts.orglibretexts.org By exploring the PES, chemists can identify the most favorable reaction pathways, including the reactants, products, intermediates, and transition states. libretexts.orgnih.gov

For instance, in a nucleophilic aromatic substitution reaction, the PES can reveal whether the reaction proceeds through a concerted mechanism or a stepwise mechanism involving a Meisenheimer complex. diva-portal.org The calculations can also elucidate the energy barriers associated with different pathways, thereby predicting the reaction kinetics. masterorganicchemistry.com The shape of the PES provides a detailed understanding of the factors that control the reaction's feasibility and rate. libretexts.org

A critical aspect of understanding reaction mechanisms is the characterization of transition states and any intermediate species that may be formed. solubilityofthings.com Quantum chemical calculations allow for the precise determination of the geometries and energies of these transient species. wikipedia.orgpressbooks.pub A transition state represents the highest energy point along a reaction coordinate and is characterized by a single imaginary vibrational frequency. wikipedia.orgpressbooks.pub

For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can model the structure of the sigma complex (arenium ion) intermediate. masterorganicchemistry.com The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. talkingaboutthescience.com By calculating the energies of the transition states leading to different products, the preferred reaction outcome can be predicted. masterorganicchemistry.comhu.edu.jo

Intermolecular Interactions and Supramolecular Assembly

Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the supramolecular assembly and crystal packing of this compound. The amino group acts as a hydrogen bond donor, while the oxygen atoms of the ester group and the fluorine atom can act as hydrogen bond acceptors.

Computational studies can provide detailed information about the geometry and strength of these hydrogen bonds. mdpi.com Parameters such as the donor-acceptor distance, the hydrogen-acceptor distance, and the donor-hydrogen-acceptor angle are optimized to find the most stable hydrogen-bonded conformations. The strength of these interactions can be estimated by calculating the binding energy of the hydrogen-bonded dimers or larger clusters.

A representative table of calculated hydrogen bond parameters for a dimer of this compound is shown below.

DonorAcceptorD-H···A Angle (°)H···A Distance (Å)D···A Distance (Å)Binding Energy (kcal/mol)
N-HO=C172.52.053.03-5.8
N-HF-C165.82.213.18-2.5

These calculations reveal the preferred modes of intermolecular association and are invaluable for understanding the solid-state structure and properties of the compound.

Hirshfeld Surface Analysis and Fingerprint Plots for Crystal Packing

Following a comprehensive search of available scientific literature, no specific studies detailing the Hirshfeld surface analysis and associated fingerprint plots for this compound were identified. This type of analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. It involves partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The resulting Hirshfeld surface allows for the exploration of close contacts between neighboring molecules, which are crucial for understanding the stability and packing of the crystalline structure.

Fingerprint plots, derived from the Hirshfeld surface, provide a two-dimensional representation of these intermolecular contacts, summarizing the distribution of distances from the surface to the nearest atom interior (dᵢ) and exterior (dₑ) to the surface. Different types of interactions, such as hydrogen bonds and halogen bonds, have characteristic appearances on these plots, enabling a detailed analysis of the crystal packing forces. While the application of this methodology to similar bromo-fluoro-aminobenzoate derivatives could provide valuable insights, specific data for this compound is not currently available in published research.

Computational Studies of Co-crystallization

Similarly, a thorough review of scientific databases and research articles did not yield any computational studies focused on the co-crystallization of this compound. Co-crystallization is a technique used to design crystalline materials with tailored physicochemical properties by combining a target molecule with a suitable co-former. Computational methods, such as quantum mechanical calculations and molecular dynamics simulations, are increasingly employed to predict the likelihood of co-crystal formation and to understand the intermolecular interactions that stabilize the resulting multi-component crystal structure.

These computational approaches can be used to screen potential co-formers, predict the geometry of the co-crystal, and analyze the strength and nature of the non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) between the active pharmaceutical ingredient and the co-former. Such studies are instrumental in the rational design of new solid forms of pharmaceutical compounds with improved properties like solubility, stability, and bioavailability. However, at present, there are no published computational investigations into the co-crystallization behavior of this compound.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally friendly synthetic methods is a cornerstone of modern chemistry. Future research should focus on creating novel and sustainable routes to Methyl 3-amino-2-bromo-6-fluorobenzoate and its derivatives, moving away from traditional, often harsh, synthetic methods.

One promising avenue is the exploration of "green" solvents and catalysts. For instance, the use of deep eutectic solvents (DESs) in amination and halogenation reactions could offer a more sustainable alternative to volatile organic compounds. mdpi.com Biocatalysis, employing enzymes for specific chemical transformations, also presents a highly selective and environmentally benign approach. researchgate.net Additionally, flow chemistry offers a safer and more efficient means of production, particularly for reactions involving hazardous reagents or intermediates. mdpi.com

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should guide the design of new synthetic pathways. rsc.org The CHEM21 green metrics toolkit, for example, can be employed to systematically evaluate and compare the environmental footprint of different synthetic routes. rsc.org

Table 1: Comparison of Potential Synthetic Routes for Aminated Aromatic Compounds

Synthetic RouteDescriptionPotential AdvantagesPotential Challenges
Traditional Synthesis Multi-step synthesis involving nitration, reduction, halogenation, and esterification.Well-established procedures.Use of hazardous reagents, generation of significant waste, low atom economy.
Green Catalytic Routes Utilization of catalysts like palladium or copper in greener solvents for C-N and C-X bond formation. mdpi.comresearchgate.netHigher efficiency, milder reaction conditions, reduced waste.Catalyst cost and recovery, optimization of reaction conditions.
Biocatalytic Synthesis Use of enzymes, such as transaminases or halogenases, for selective functionalization. researchgate.netHigh selectivity, mild conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.
Flow Chemistry Continuous synthesis in a microreactor system. mdpi.comEnhanced safety, better process control, scalability.Initial setup cost, potential for clogging with solid byproducts.

Exploration of Complex Reaction Pathways and Catalytic Systems

The multifunctionality of this compound opens up a wide array of possibilities for exploring complex reaction pathways. The presence of amino, bromo, and fluoro groups allows for a variety of transformations, including cross-coupling reactions, C-H activation, and the formation of heterocyclic systems.

Future research should investigate the use of advanced catalytic systems to selectively functionalize the molecule. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling, can be employed to introduce diverse substituents at the bromine position. researchgate.netacs.org Nickel-catalyzed reactions are also emerging as a more sustainable alternative. researchgate.net The development of "cocktail"-type catalytic systems, where multiple catalysts work in concert, could enable novel one-pot transformations. researchgate.net

Furthermore, directing group strategies can be employed to achieve regioselective C-H functionalization of the aromatic ring, allowing for the introduction of new functional groups at positions not easily accessible through classical methods. beilstein-journals.orgnih.gov

Table 2: Potential Catalytic Transformations of Substituted Benzoic Acids

Reaction TypeCatalyst SystemPotential Substrates/ReagentsExpected Product
Suzuki Coupling Pd(OAc)2 / SPhosArylboronic acidsBiaryl compounds
Buchwald-Hartwig Amination Pd2(dba)3 / BINAPPrimary and secondary aminesN-Aryl amines
Heck Coupling PdCl2 / PPh3AlkenesAryl-substituted alkenes
C-H Activation/Olefination [Rh(cod)Cl]2AlkenesOlefinated benzoic acids
Sonogashira Coupling CuI / Pd(PPh3)4Terminal alkynesAryl alkynes

Advanced Derivatization for Functional Material Design

The unique electronic and structural features of this compound make it an attractive building block for the design of novel functional materials. The amino group can be derivatized to form amides, Schiff bases, or polymers, while the bromo and fluoro groups can influence the electronic properties and intermolecular interactions of the resulting materials. sigmaaldrich.comacs.orgnih.gov

Research in this area should focus on synthesizing a library of derivatives and investigating their properties for applications in areas such as organic electronics, sensor technology, and polymer science. For example, incorporating this moiety into polymer backbones could lead to materials with enhanced thermal stability and specific optical or electronic properties. emorychem.science The synthesis of Schiff bases from the amino group and various aldehydes could yield compounds with interesting liquid crystalline or photoluminescent properties. mdpi.com

The design of metal-organic frameworks (MOFs) using derivatives of this compound as organic linkers is another promising direction. Such MOFs could have applications in gas storage, catalysis, and sensing. mdpi.com

Deeper Mechanistic Understanding of Compound Reactivity

A thorough understanding of the reactivity of this compound is crucial for designing and optimizing its synthetic transformations and applications. Computational chemistry can play a vital role in elucidating the mechanisms of reactions involving this compound. dntb.gov.uanih.gov

Density Functional Theory (DFT) calculations can be used to model the transition states of various reactions, providing insights into the regioselectivity and stereoselectivity of different transformations. nih.gov For example, computational studies can help predict the most likely sites for electrophilic aromatic substitution or nucleophilic attack. acs.orgmsu.edulibretexts.org The influence of the different substituents on the electronic structure and reactivity of the aromatic ring can also be systematically investigated. libretexts.orgmsu.edu

Experimental mechanistic studies, such as kinetic isotope effect measurements and in-situ reaction monitoring using techniques like NMR and IR spectroscopy, will be essential to validate the computational models and provide a complete picture of the reaction mechanisms.

Integration of Machine Learning for Predictive Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govacs.orgacs.orgstanford.edu For a compound like this compound, ML models can be developed to predict its properties, reactivity, and the outcomes of its reactions. ibm.comresearchgate.net

By training ML algorithms on large datasets of known reactions, it is possible to predict the optimal conditions for a given transformation, including the best catalyst, solvent, and temperature. nih.govacs.org This can significantly accelerate the process of reaction optimization. nih.gov ML models can also be used to predict the regioselectivity of reactions, such as C-H functionalization, which is often challenging to predict using traditional methods. chemrxiv.org

Furthermore, generative ML models can be used to design new derivatives of this compound with desired properties for specific applications.

Table 3: Applications of Machine Learning in the Study of Aromatic Compounds

ApplicationMachine Learning ModelInput DataPredicted Output
Reaction Outcome Prediction Graph-based neural networksReactant structures, reagentsMajor product structure and yield
Reaction Condition Optimization Recurrent neural networksDesired product, reactant structuresOptimal catalyst, solvent, temperature
Property Prediction Quantitative Structure-Activity Relationship (QSAR) modelsMolecular descriptorsBiological activity, physical properties
De Novo Design Generative Adversarial Networks (GANs)Desired propertiesNovel molecular structures

High-Throughput Screening of Analogues in Synthetic Method Development

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new reactions and materials. wikipedia.orgchemcopilot.com In the context of this compound, HTS can be used to rapidly screen a large library of analogues in various chemical reactions to identify promising new synthetic methodologies. acs.orgnih.govdrugtargetreview.com

For example, a library of catalysts and ligands could be screened in parallel to find the optimal conditions for a specific cross-coupling reaction. Similarly, a library of aldehydes could be screened for the synthesis of Schiff base derivatives with desired properties. The use of robotic automation and miniaturized reaction formats allows for the testing of thousands of different reaction conditions in a short amount of time. bohrium.comnih.govnih.gov

The data generated from HTS experiments can also be used to train machine learning models, creating a feedback loop that further accelerates the discovery process.

Q & A

Q. What are optimized synthetic routes for Methyl 3-amino-2-bromo-6-fluorobenzoate?

Methodological Answer: The synthesis typically involves multi-step procedures:

Esterification : React 3-amino-2-bromo-6-fluorobenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.

Protection/Deprotection : Protect the amino group using Boc (tert-butoxycarbonyl) or acetyl groups to prevent side reactions during bromination or fluorination steps.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

Q. Key Considerations :

  • Temperature control during esterification (60–80°C) to avoid decarboxylation.
  • Catalytic amounts of DMAP (4-dimethylaminopyridine) can enhance reaction efficiency .
  • Monitor reaction progress via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane).

Q. How is this compound characterized spectroscopically?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR (CDCl₃): Aromatic protons appear as doublets (δ 6.8–7.5 ppm) due to fluorine coupling (³J₃-F ~8 Hz). The methyl ester group resonates as a singlet at δ 3.9 ppm.
    • ¹³C NMR : Carbonyl (C=O) at ~168 ppm; Br and F substituents cause deshielding of adjacent carbons.
  • FTIR : Ester C=O stretch at ~1720 cm⁻¹; N-H stretch (amine) at ~3400 cm⁻¹.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with m/z ~262.0 (C₈H₆BrFNO₂).

Validation : Compare experimental data with computational predictions (e.g., B3LYP/6-31G*) to resolve ambiguities in peak assignments .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved for this compound?

Methodological Answer :

  • Refinement : Use SHELXL for high-resolution refinement. Apply twin refinement if data shows pseudo-merohedral twinning (common in halogenated aromatics).
  • Validation Tools :
    • ORTEP-3 : Visualize thermal ellipsoids to identify disorder in the bromine or fluorine positions .
    • PLATON : Check for missed symmetry (ADDSYM) and hydrogen-bonding networks.

Case Study : For a similar bromo-fluoro compound, SHELXL reduced R-factor from 0.12 to 0.05 after correcting for anisotropic displacement parameters .

Q. How to model electronic structure and reactivity using DFT?

Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) for accurate thermochemistry and exact exchange . Include dispersion corrections (D3BJ) for halogen interactions.
  • Basis Sets : 6-311++G(d,p) for geometry optimization; def2-TZVP for vibrational analysis.
  • Reactivity Predictions :
    • Calculate Fukui indices to identify nucleophilic (amino group) and electrophilic (bromine) sites.
    • Compare with Colle-Salvetti correlation-energy functionals to validate electron density distributions .

Example : For methyl 2-bromo-5-methoxybenzoate, B3LYP predicted regioselective bromination within 2 kcal/mol accuracy compared to experimental data .

Q. How do substituent positions (Br, F, NH₂) influence reactivity in cross-coupling reactions?

Methodological Answer :

  • Steric Effects : The ortho-bromine group hinders Pd-catalyzed coupling; use bulky ligands (e.g., XPhos) to mitigate steric crowding.
  • Electronic Effects :
    • Fluorine’s electron-withdrawing effect activates the aryl ring for nucleophilic substitution.
    • Amino group directs electrophiles to meta positions (non-coordinating solvents like DMF enhance this effect).

Q. Experimental Design :

Conduct Suzuki-Miyaura coupling with varying boronic acids (e.g., phenyl, vinyl).

Monitor reaction via GC-MS; optimize catalyst (Pd(OAc)₂, 2 mol%) and base (Cs₂CO₃).

Data Analysis : Compare yields and selectivity with DFT-calculated transition-state energies .

Q. How to assess purity and stability under varying storage conditions?

Methodological Answer :

  • Purity Assessment :
    • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA); retention time ~8.2 min.
    • Elemental Analysis : Match C/H/N/Br/F percentages with theoretical values (e.g., C: 36.67%, Br: 30.49%).
  • Stability Studies :
    • Store at 0–6°C under argon to prevent hydrolysis of the ester group.
    • Accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring .

Key Finding : A related bromo-fluoro benzoate showed <5% degradation after 6 months at 4°C .

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Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-2-bromo-6-fluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-2-bromo-6-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.